

SQ 29548: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SQ 29548**

Cat. No.: **B1681088**

[Get Quote](#)

Introduction

SQ 29548 is a potent and highly selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.^[1] As a valuable tool in pharmacological research, **SQ 29548** has been instrumental in elucidating the physiological and pathophysiological roles of TXA2 in various systems, including platelet aggregation, smooth muscle contraction, and inflammatory responses. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **SQ 29548**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

SQ 29548, with the IUPAC name (5Z)-7-[(1S,2R,3R,4R)-3-[(2-[(phenylamino)carbonyl]hydrazinyl)methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a complex molecule with a well-defined stereochemistry crucial for its high-affinity binding to the TP receptor.^[2]

Table 1: Chemical and Physical Properties of **SQ 29548**

Property	Value	Reference(s)
IUPAC Name	(5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid	[2]
CAS Number	98672-91-4	[1]
Molecular Formula	C ₂₁ H ₂₉ N ₃ O ₄	[1]
Molecular Weight	387.5 g/mol	[1]
SMILES	OC(=O)CCC/C=C\CC1C2CCC(O2)C1CNNC(=O)Nc1cccc1	[1]
Appearance	Crystalline solid	
Solubility	DMF: 0.2 mg/ml, DMSO: 5 mg/ml, Ethanol: 0.5 mg/ml, PBS (pH 7.2): 0.25 mg/ml	[1]

Pharmacological Properties

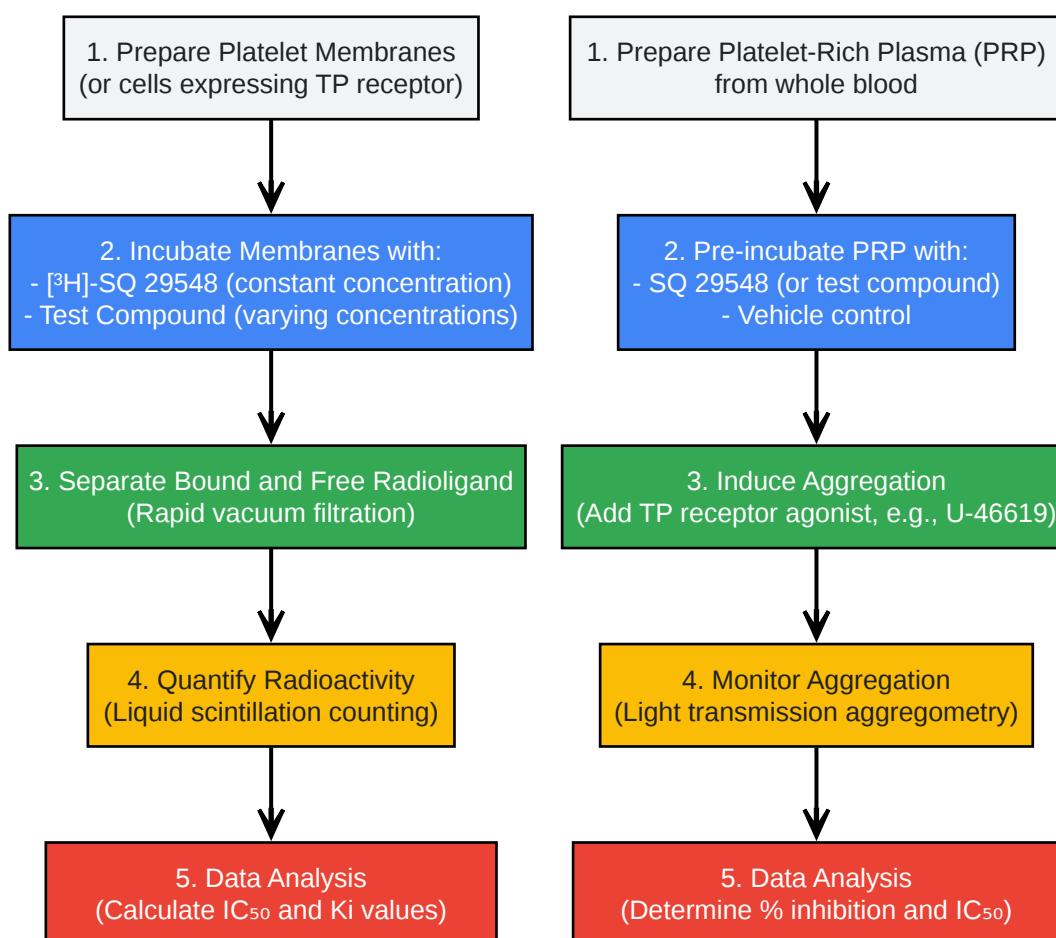
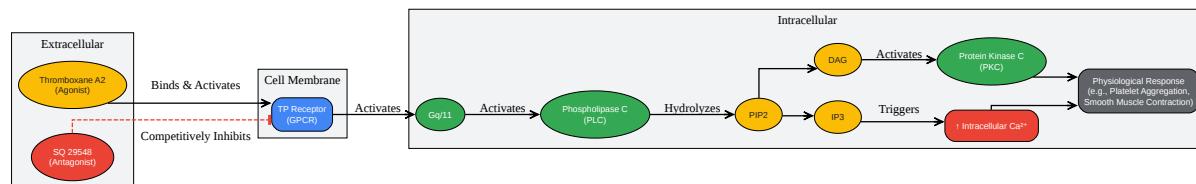
SQ 29548 is a competitive antagonist of the TP receptor, effectively blocking the actions of its endogenous ligand, thromboxane A₂. Its high affinity and selectivity make it a powerful tool for studying TXA₂-mediated signaling.

Binding Affinity and Potency

SQ 29548 exhibits high affinity for the human recombinant TP receptor.[1] Its potency has been demonstrated in various in vitro assays, including inhibition of platelet aggregation and smooth muscle contraction.

Table 2: In Vitro Pharmacological Data for **SQ 29548**

Parameter	Species/System	Value	Reference(s)
K _i	Human recombinant TP receptor	4.1 nM	[1]
IC ₅₀	U-46619-induced washed human platelet aggregation	0.06 μM	[1]
K _e	U-46619-induced contraction of rat tracheal smooth muscle	0.5 - 1.7 nM	[1]
K _e	U-46619-induced contraction of guinea pig tracheal smooth muscle	0.5 - 1.7 nM	[1]
K _e	U-46619-induced contraction of rat arterial smooth muscle	0.5 - 1.7 nM	[1]
K _e	U-46619-induced contraction of guinea pig arterial smooth muscle	0.5 - 1.7 nM	[1]
K _e	U-46619-induced contraction of rat venous smooth muscle	0.5 - 1.7 nM	[1]
K _e	U-46619-induced contraction of guinea pig venous smooth muscle	0.5 - 1.7 nM	[1]



Pharmacokinetics

Detailed pharmacokinetic parameters for **SQ 29548**, such as half-life, bioavailability, and clearance, are not readily available in the published literature. In vivo studies have utilized intravenous administration, often as a bolus followed by continuous infusion, to maintain effective plasma concentrations. For instance, in canine studies, a loading dose of 0.2 mg/kg was followed by a continuous infusion of 0.2 mg/kg/h.^{[3][4]} Similarly, studies in rabbits have employed doses ranging from 0.2 to 2 mg/kg.^[5] The lack of comprehensive pharmacokinetic data highlights an area for future research to better understand the absorption, distribution, metabolism, and excretion of this compound.

Mechanism of Action: Thromboxane A2 Receptor Signaling

SQ 29548 exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 to its G-protein coupled receptor (GPCR), the TP receptor. This receptor is coupled to Gq/11 and G12/13 proteins, and its activation initiates a cascade of intracellular signaling events.

The binding of an agonist like TXA2 to the TP receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca^{2+} and activation of PKC are key events that lead to the physiological responses mediated by TXA2, such as platelet aggregation and smooth muscle contraction. By blocking the initial binding of the agonist, **SQ 29548** prevents the initiation of this signaling cascade.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 receptor antagonist SQ29548 does not improve canine postischemic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the thromboxane receptor antagonist SQ 29,548 on myocardial infarct size in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effects of a new potent and specific thromboxane receptor antagonist (SQ-29,548) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SQ 29548: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681088#sq-29548-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com